![molecular formula C16H21N5O2 B1402133 ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379821-55-2](/img/structure/B1402133.png)

ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

説明

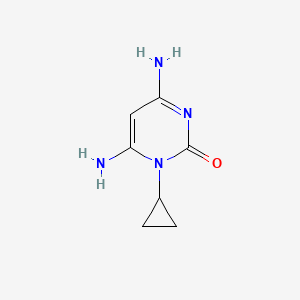

“Ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS number 1379821-55-2 . It’s used for testing and research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C16H21N5O2 . The InChI string, which represents the structure of the molecule, is InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3 .

科学的研究の応用

Antibacterial Activity

Triazole and triazolo[1,5-a]pyrimidine derivatives, like the chemical , are investigated for their potential in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus. These compounds act as potent inhibitors of vital bacterial enzymes, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for broad-spectrum antibacterial agents against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Optical Sensors

Pyrimidine derivatives are notable for their applications in creating optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This research area explores various pyrimidine-based optical sensors developed up to 2020, highlighting their potential in biological and medicinal applications (Jindal & Kaur, 2021).

Radical Cyclizations in Synthesis

Research into the control of regiochemistry of radical cyclizations has significant implications for synthesizing physiologically active compounds. These studies shed light on how reaction conditions, such as temperature, can influence the outcomes of cyclization reactions, which are foundational in creating complex organic molecules with potential therapeutic applications (Ishibashi & Tamura, 2004).

Optoelectronic Materials

Quinazolines and pyrimidines are integral to the synthesis of optoelectronic materials. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). This area of research highlights the importance of these heterocycles in advancing materials science (Lipunova et al., 2018).

Novel Sedative Hypnotics

Triazolo[1,5-a]pyrimidine derivatives, like zaleplon, illustrate the chemical's relevance in developing novel sedative hypnotics. Zaleplon's mode of action, which involves interaction with the GABA_A receptor complex, showcases the potential of structurally similar compounds in treating insomnia and other sleep disorders with possibly fewer side effects compared to traditional treatments (Heydorn, 2000).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUYARKDJTBEN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

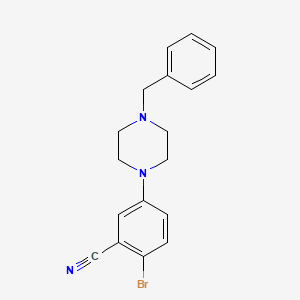

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

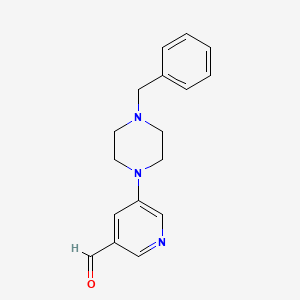

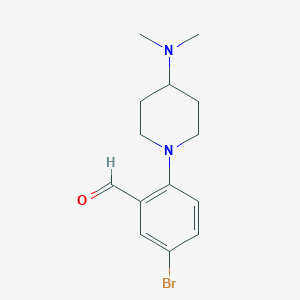

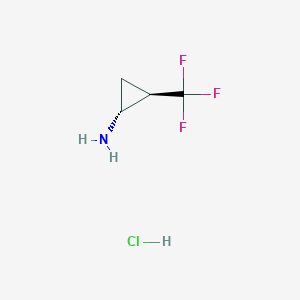

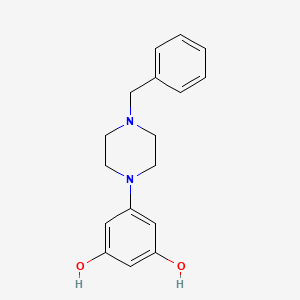

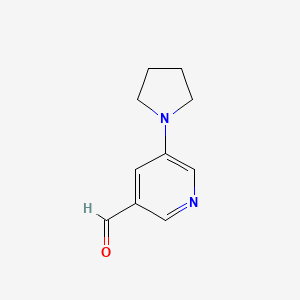

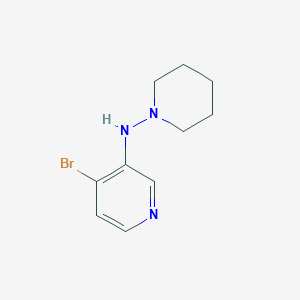

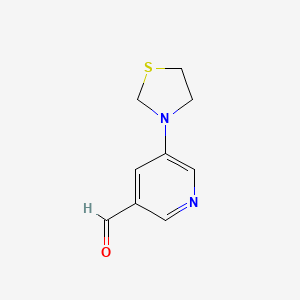

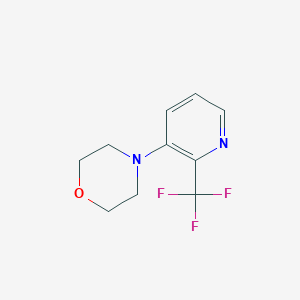

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)